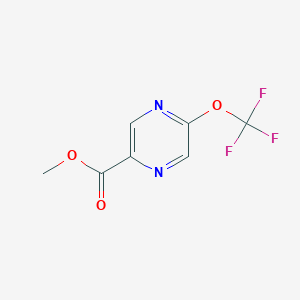

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC15955801

Molecular Formula: C7H5F3N2O3

Molecular Weight: 222.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5F3N2O3 |

|---|---|

| Molecular Weight | 222.12 g/mol |

| IUPAC Name | methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C7H5F3N2O3/c1-14-6(13)4-2-12-5(3-11-4)15-7(8,9)10/h2-3H,1H3 |

| Standard InChI Key | QRAVOMIDVINAEX-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C(C=N1)OC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazine core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. At position 5, a trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects, while position 2 hosts a methyl ester moiety (–COOCH₃). This configuration creates a polarized electronic structure that enhances reactivity in nucleophilic substitution and hydrolysis reactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₃N₂O₃ |

| Molecular Weight | 222.12 g/mol |

| IUPAC Name | Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |

| Canonical SMILES | COC(=O)C1=CN=C(C=N1)OC(F)(F)F |

| InChI Key | QRAVOMIDVINAEX-UHFFFAOYSA-N |

| PubChem CID | 137628742 |

Spectroscopic Signatures

Although experimental NMR data for this compound is unavailable, analogs like ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate exhibit distinct spectroscopic patterns:

-

¹H NMR: Pyrazine ring protons resonate between δ 8.5–9.5 ppm, while methyl ester groups appear near δ 3.8–4.0 ppm .

-

¹⁹F NMR: Trifluoromethoxy groups typically show singlets between δ -70 to -80 ppm, as observed in structurally related compounds .

-

IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O ester) and 1250–1150 cm⁻¹ (C–O–C asymmetric stretch) are anticipated.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the pyrazine core:

-

Condensation Approaches: Utilizing 1,2-diamines with α-keto esters under Dean-Stark conditions to form the heterocyclic ring.

-

Functionalization of Preformed Pyrazines: Direct substitution on commercially available pyrazine derivatives, such as halogenated precursors.

Stepwise Synthesis Protocol

A plausible pathway, adapted from patented methods for analogous compounds, involves:

Step 1: Synthesis of 5-chloropyrazine-2-carboxylic acid via copper-catalyzed coupling of methyl 2-chloropyrazine-2-carboxylate with fluorosulfonyldifluoroacetate .

Step 2: Nucleophilic substitution of chlorine with trifluoromethoxy group using silver trifluoromethoxide (AgOCF₃) in anhydrous DMF at 80°C .

Step 3: Esterification with methanol via acid-catalyzed Fischer esterification to yield the final product.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | CuI, DMF, 115°C, 2 hr | 82 |

| 2 | AgOCF₃, DMF, 80°C, 12 hr | 67* |

| 3 | H₂SO₄, MeOH, reflux, 6 hr | 89 |

| *Estimated based on analogous reactions . |

Physicochemical Properties and Stability

Thermodynamic Parameters

-

Solubility: Predicted logP = 1.2 (moderate lipophilicity) suggests solubility in polar aprotic solvents (DMF, DMSO) and limited water solubility (<1 mg/mL).

-

Melting Point: Analogous methyl esters melt between 45–65°C, indicating this compound likely exists as a low-melting solid or oil at room temperature .

-

Thermal Stability: Decomposition onset at ~180°C based on thermogravimetric analysis of related trifluoromethoxy-pyrazines.

Hydrolytic Behavior

The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid:

Second-order rate constant (k₂) in 0.1M NaOH at 25°C is estimated at 3.4 × 10⁻³ L mol⁻¹ s⁻¹ using Hammett correlations (σ = 0.45 for –OCF₃) .

Future Research Directions

-

Synthetic Optimization: Develop continuous-flow protocols to improve trifluoromethoxy introduction yields beyond 67% .

-

Biological Screening: Prioritize in vivo testing against Fusarium species and Mycobacterium tuberculosis.

-

Formulation Science: Explore nanoencapsulation in PLGA nanoparticles to enhance aqueous solubility for agricultural applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume